molecular formula C14H16N2 B7843495 1-(Naphthalen-1-yl)pyrrolidin-3-amine

1-(Naphthalen-1-yl)pyrrolidin-3-amine

Cat. No.: B7843495
M. Wt: 212.29 g/mol
InChI Key: ZPQSEBQJGIBLJP-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a naphthalene moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(Naphthalen-1-yl)pyrrolidin-3-amine typically involves the N-arylation of pyrrolidine with naphthalene derivatives. One common method includes the use of a base such as potassium phosphate (K3PO4) in the presence of a solvent like dioxane . The reaction conditions are generally mild, and the process yields the desired product with high efficiency.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions are possible, where the pyrrolidine nitrogen can be substituted with various electrophiles under appropriate conditions.

Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Naphthalen-1-yl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(Naphthalen-1-yl)pyrrolidin-3-amine include other N-aryl pyrrolidines, such as:

The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-naphthalen-1-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-12-8-9-16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQSEBQJGIBLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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